![molecular formula C5H2BrClN4 B566202 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 944903-06-4](/img/structure/B566202.png)

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

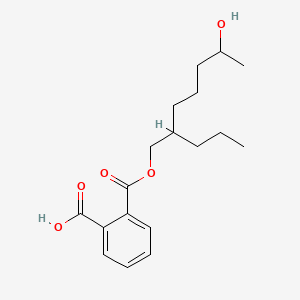

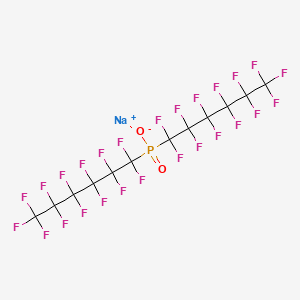

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the linear formula C5H2BrClN4 . It has a molecular weight of 233.45 . This compound is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) . This indicates that the compound contains a pyrazolo[3,4-d]pyrimidine core with bromine and chlorine substituents .Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, have been studied for their anticancer activity . The structure-activity relationship (SAR) of these compounds has been explored, with modifications to the pyrimidine core leading to different biological activities .Applications De Recherche Scientifique

Antiviral and Antitumor Activities : Pyrazolo[3,4-d]pyrimidine derivatives, including those related to 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, have shown significant antiviral activity against certain viruses like HSV-2 and measles, as well as antitumor activity against leukemia in vitro (Ugarkar et al., 1984).

Synthesis of New Polyheterocyclic Systems : These compounds have been used as precursors for the construction of new polyheterocyclic ring systems, indicating their versatility in synthesizing complex organic structures with potential pharmaceutical applications (Abdel‐Latif et al., 2019).

Biological Activity Studies : Additional studies on 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides have shown that these compounds possess broad-spectrum in vitro antiviral and antitumor activities. This indicates their potential as therapeutic agents in treating various diseases (Cottam et al., 1984).

Inhibiting Bcr-Abl T315I Mutant : A study focusing on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines highlighted their activity against the Bcr-Abl T315I mutant, a target in certain types of leukemia. This research underscores the potential of these compounds in targeted cancer therapy (Radi et al., 2013).

Intermediate for Pharmacologically Active Compounds : The synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine demonstrates the use of such compounds as intermediates in creating various pharmacologically active disubstituted pyrimidines (Ogurtsov et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis within certain cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death in tumor cells .

Result of Action

The compound has shown superior cytotoxic activities against certain cell lines . For instance, it has demonstrated significant inhibitory activity with IC50 values in the nanomolar range, indicating its potent anti-proliferative effects .

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement H302 indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

Orientations Futures

While specific future directions for 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine are not available, research into pyrimidine derivatives continues to be a promising area in the development of new anticancer drugs . Further exploration of the structure-activity relationship (SAR) of these compounds could lead to the discovery of more potent and efficacious anticancer drugs .

Analyse Biochimique

Biochemical Properties

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. It has been used in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which have been evaluated against leukemia cell lines . These compounds have shown good in vitro anti-proliferative activities, with some being 8-10 times more potent than the BTK inhibitor ibrutinib .

Cellular Effects

The cellular effects of this compound are primarily observed through its derivatives. These derivatives have shown significant inhibitory activity against leukemia cell lines, including L1210, K562, and HL-60 . They influence cell function by inhibiting cell proliferation .

Molecular Mechanism

Its derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . These compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Temporal Effects in Laboratory Settings

Its derivatives have shown significant inhibitory activity against leukemia cell lines over time .

Propriétés

IUPAC Name |

3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITNWCAUPNRMES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC2=NNC(=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681031 |

Source

|

| Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-06-4 |

Source

|

| Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)

![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)

![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)

![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/no-structure.png)

![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)

![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)

![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)